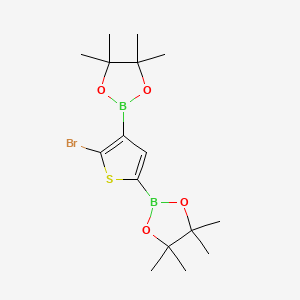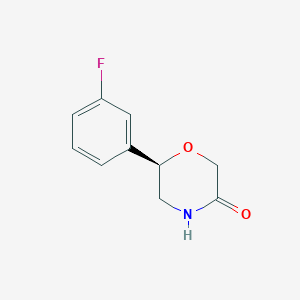
1-Benzyl-2-(4-methoxybutoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2-(4-methoxybutoxy)benzene is an organic compound characterized by its benzene ring structure substituted with a benzyl group and a 4-methoxybutoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-2-(4-methoxybutoxy)benzene can be synthesized through a multi-step process involving the alkylation of benzene derivatives. One common method involves the Friedel-Crafts alkylation reaction, where benzene is reacted with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting benzylbenzene is then subjected to further alkylation with 4-methoxybutyl chloride under similar conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation processes, optimized for high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and ensure efficient conversion of starting materials.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2-(4-methoxybutoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the benzyl group to a methyl group, using reagents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Methyl-substituted benzene derivatives.
Substitution: Nitro-substituted benzene derivatives.
Scientific Research Applications
1-Benzyl-2-(4-methoxybutoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-(4-methoxybutoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s benzyl and methoxybutoxy groups can engage in various binding interactions, influencing the activity of target proteins and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-Benzyl-2-(4-methoxyphenoxy)benzene: Similar structure but with a phenoxy group instead of a butoxy group.
1-Benzyl-2-(4-methoxyethoxy)benzene: Similar structure but with an ethoxy group instead of a butoxy group.
Uniqueness: 1-Benzyl-2-(4-methoxybutoxy)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 4-methoxybutoxy group provides unique steric and electronic effects, influencing the compound’s reactivity and interactions with other molecules .
Properties
CAS No. |
920297-63-8 |
|---|---|
Molecular Formula |
C18H22O2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
1-benzyl-2-(4-methoxybutoxy)benzene |
InChI |
InChI=1S/C18H22O2/c1-19-13-7-8-14-20-18-12-6-5-11-17(18)15-16-9-3-2-4-10-16/h2-6,9-12H,7-8,13-15H2,1H3 |
InChI Key |
ZZJUHKIINBUHOG-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCOC1=CC=CC=C1CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Methoxyphenyl)-5-[2-(4-methoxyphenyl)-2-nitroethenyl]furan](/img/structure/B15172464.png)
![2-[Anilino(pentafluorophenyl)methyl]phenol](/img/structure/B15172465.png)
![N-[2-(morpholin-4-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15172475.png)
![(2R)-2-[(diphenylacetyl)amino]-2-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)ethanamide](/img/structure/B15172476.png)

![9-(4-Bromophenyl)-6-(2-hydroxyethyl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B15172478.png)

![2-[4-[2,6-dioxo-1-(2,2,3,3-tetratritiopropyl)purin-8-yl]phenoxy]-N-(2-hydroxyethyl)acetamide](/img/structure/B15172487.png)
![Benzyl 4-[(thiophen-2-yl)acetyl]piperazine-1-carboxylate](/img/structure/B15172495.png)
![1-Nitro-4-{[(5-oxidanidyl-5-oxidanylidene-D-norvalyl)oxy]methyl}benzene](/img/structure/B15172498.png)
![9-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}nonyl prop-2-enoate](/img/structure/B15172517.png)
![N-(3-chlorophenyl)-2-[[5-(3,5-dimethylpyrazol-1-yl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl]sulfanyl]acetamide](/img/structure/B15172521.png)
![2-(3-nitrophenyl)-5-(4-nitrophenyl)-3-(2,3,4-trimethoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15172526.png)

